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Compound of Interest

Compound Name: BRL 54443

Cat. No.: B1667807

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 is a potent and selective serotonin receptor agonist with high affinity for the 5-HT1E
and 5-HT1F receptor subtypes. A member of the piperidinylindole family, this synthetic organic
compound serves as a critical tool in pharmacological research for elucidating the physiological
and pathological roles of these specific serotonin receptors. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, and
pharmacological characteristics of BRL 54443. Detailed experimental methodologies for key
assays, quantitative data on receptor binding and functional activity, and visualizations of its
signaling pathway and experimental workflows are presented to support its application in
research and drug development.

Chemical Structure and Physicochemical Properties

BRL 54443, with the IUPAC name 3-(1-methylpiperidin-4-yl)-1H-indol-5-0l, is a small molecule
with a molecular formula of C14aH1sN20 and a molecular weight of 230.31 g/mol .[1] Its chemical
identity is well-defined by its CAS Number (57477-39-1), SMILES string
(CN1CCC(CC1)C1=CNC2=CC=C(0)C=C21), and InChl key (WKNFADCGOAHBPG-
UHFFFAOYSA-N).[1][2]

Table 1: Chemical Identifiers and Physicochemical Properties of BRL 54443
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Property Value Reference(s)

3-(1-methylpiperidin-4-yl)-1H-

IUPAC Name ) [1]
indol-5-ol

CAS Number 57477-39-1 [1][2]

Molecular Formula C14H18N20 [1]

Molecular Weight 230.31 g/mol [1]
CN1CCC(CC1)C1=CNC2=CC

SMILES [2]
=C(0)C=C12
WKNFADCGOAHBPG-

InChl Key [1][2]
UHFFFAOYSA-N

Appearance Solid Powder [2]

Solubility Soluble in DMSO

Pharmacological Properties

BRL 54443 is a high-affinity agonist for the human 5-HT1E and 5-HT1F receptors. Its
selectivity for these subtypes over other serotonin and dopamine receptors makes it a valuable
pharmacological tool.

Receptor Binding Affinity

The binding affinity of BRL 54443 to various G protein-coupled receptors (GPCRSs) has been
characterized through radioligand binding assays. The data, typically presented as pKi (the
negative logarithm of the inhibition constant, Ki), demonstrate its high affinity for 5-HT1E and 5-
HT1F receptors.

Table 2: Receptor Binding Affinity Profile of BRL 54443
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Receptor pKi Ki (nM) Reference(s)
5-HT1E 8.7 2.0 [1]
5-HT1F 9.25 0.56 [1]
5-HT1A 7.2 63.1 [1]
5-HT1B 6.9 125.9 [1]
5-HT1D 7.2 63.1 [1]
5-HT2A Measurable affinity - [1]

Functional Activity

The agonist activity of BRL 54443 is quantified by its potency (pECso), which is the negative
logarithm of the molar concentration of the agonist that produces 50% of the maximal possible
effect. Functional assays, such as those measuring the inhibition of cyclic adenosine
monophosphate (CAMP) formation, are employed to determine these values.

Table 3: Functional Activity of BRL 54443

Assay Receptor PECso Reference(s)

Contraction Assay 5-HT2A 6.52 [1]

Signaling Pathway

As an agonist at 5-HT1E and 5-HT1F receptors, BRL 54443 initiates a signal transduction
cascade. These receptors are coupled to inhibitory G proteins (Gai/o). Upon activation by BRL
54443, the Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the
intracellular concentration of the second messenger cAMP. This, in turn, affects the activity of
downstream effectors such as protein kinase A (PKA). Additionally, activation of these receptors
can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).
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Caption: Signaling pathway of BRL 54443 via 5-HT1E/1F receptors.

Experimental Protocols

The characterization of BRL 54443 involves standard pharmacological assays to determine its
binding affinity and functional activity.

Radioligand Binding Assay (Generic Protocol)

This assay measures the affinity of BRL 54443 for a specific receptor by competing with a
radiolabeled ligand.

e Membrane Preparation: Cell membranes expressing the receptor of interest (e.qg.,
recombinant human 5-HT1E receptors in HEK293 cells) are prepared by homogenization
and centrifugation.

o Assay Buffer: A suitable buffer (e.g., Tris-HCI) is used to maintain pH and ionic strength.

 Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]5-HT) is incubated with
the cell membranes in the presence of varying concentrations of BRL 54443.

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

o Data Analysis: The concentration of BRL 54443 that inhibits 50% of the specific binding of
the radioligand (ICso) is determined. The Ki value is then calculated using the Cheng-Prusoff
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Caption: Experimental workflow for a radioligand binding assay.

Functional cAMP Assay (Generic Protocol)

This assay measures the ability of BRL 54443 to activate Gai/o-coupled receptors by
quantifying the inhibition of CAMP production.
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e Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

» Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP
degradation) and then stimulated with forskolin (to increase basal cCAMP levels) in the
presence of varying concentrations of BRL 54443.

e Cell Lysis: The cells are lysed to release intracellular cAMP.

o CAMP Detection: The concentration of CAMP in the cell lysate is measured using a
competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or
an Enzyme-Linked Immunosorbent Assay (ELISA) based Kkit.

o Data Analysis: The concentration of BRL 54443 that causes a 50% inhibition of the forskolin-
stimulated cAMP production (ECso) is determined.

Selectivity Profile

A key feature of BRL 54443 is its selectivity for 5-HT1E and 5-HT1F receptors over other
serotonin and dopamine receptor subtypes. This selectivity is crucial for its use as a specific
pharmacological probe.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1667807?utm_src=pdf-body
https://www.benchchem.com/product/b1667807?utm_src=pdf-body
https://www.benchchem.com/product/b1667807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-HT1E
High Affinity )
(pKi > 8.5) SHTLF
5-HT1A
Moderate Affinity
BRL 54443 (pKi 6.5-7.5)
5-HT1D
Low Affinity
(pKi < 6.5) S-HT1B
5-HT2A

Click to download full resolution via product page

Caption: Selectivity profile of BRL 54443 for various receptors.

Conclusion

BRL 54443 is a well-characterized and highly selective agonist for the 5-HT1E and 5-HT1F
receptors. Its defined chemical structure and pharmacological profile make it an indispensable
tool for researchers investigating the roles of these specific serotonin receptors in health and
disease. The data and protocols presented in this guide are intended to facilitate its effective
use in the laboratory and to support the development of novel therapeutics targeting the
serotonergic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to BRL 54443: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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